molecular formula C14H14N2O2 B13991078 3-hydroxy-3-phenyl-N-pyridin-2-ylpropanamide CAS No. 16054-89-0

3-hydroxy-3-phenyl-N-pyridin-2-ylpropanamide

Cat. No.: B13991078
CAS No.: 16054-89-0
M. Wt: 242.27 g/mol
InChI Key: CXQOXYNGWDMOGB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-phenyl-N-pyridin-2-ylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-3-phenylpropanoic acid with pyridin-2-ylamine under appropriate conditions. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-phenyl-N-pyridin-2-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products

    Oxidation: Formation of 3-oxo-3-phenyl-N-pyridin-2-ylpropanamide.

    Reduction: Formation of 3-hydroxy-3-phenyl-N-pyridin-2-ylpropanamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-hydroxy-3-phenyl-N-pyridin-2-ylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-phenyl-N-pyridin-2-ylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The phenyl and pyridinyl groups can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-3-phenylpropanoic acid
  • 3-phenyl-N-pyridin-2-ylpropanamide
  • 3-hydroxy-3-phenyl-N-pyridin-4-ylpropanamide

Uniqueness

3-hydroxy-3-phenyl-N-pyridin-2-ylpropanamide is unique due to the presence of both a hydroxyl group and a pyridinyl group on the same propanamide backbone. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

16054-89-0

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

3-hydroxy-3-phenyl-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C14H14N2O2/c17-12(11-6-2-1-3-7-11)10-14(18)16-13-8-4-5-9-15-13/h1-9,12,17H,10H2,(H,15,16,18)

InChI Key

CXQOXYNGWDMOGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=N2)O

Origin of Product

United States

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